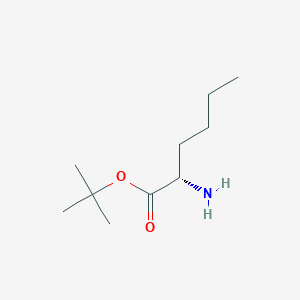

tert-butyl (2S)-2-aminohexanoate

Description

The Role of Chiral α-Amino Acid Esters as Synthetic Intermediates and Building Blocks

Chiral α-amino acid esters, such as tert-butyl (2S)-2-aminohexanoate, are fundamental components in the synthesis of a wide array of organic compounds. rsc.org They are particularly crucial in the construction of peptides and proteins, where the sequence and stereochemistry of the amino acid residues determine the final structure and function of the molecule. rsc.org The ester group, in this case, a tert-butyl ester, serves as a protecting group for the carboxylic acid functionality of the amino acid. This protection is often necessary to prevent unwanted side reactions during chemical transformations at other parts of the molecule. google.com

The use of α-amino acid esters allows for the formation of peptide bonds through the reaction of the free amino group of one amino acid ester with the activated carboxylic acid of another. rsc.orgorgsyn.org This process can be repeated sequentially to build up complex peptide chains. researchgate.net Furthermore, the side chains of these amino acid esters can be chemically modified, providing access to a diverse range of non-natural amino acids, which are increasingly incorporated into peptides to enhance their stability, bioavailability, and biological activity. researchgate.netnih.gov The development of new methods for the synthesis of these chiral building blocks remains an active area of research. nih.govresearchgate.net

Significance of Stereochemical Purity and Enantioselectivity in Fine Chemical Synthesis

Stereochemical purity is of utmost importance in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. buchler-gmbh.comnumberanalytics.com Many biologically active molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. scienceopen.com These enantiomers can have vastly different biological effects. For instance, one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic. scienceopen.comchiralpedia.com

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral compound. buchler-gmbh.comwikipedia.org This is a key principle in modern organic chemistry, ensuring the production of single-enantiomer drugs and other fine chemicals. numberanalytics.comchiralpedia.com Achieving high enantioselectivity is critical for maximizing the desired therapeutic effect and minimizing potential adverse effects. chiralpedia.com

The "(2S)" in this compound signifies that it is a single enantiomer, making it a valuable chiral building block. The synthesis of such enantiomerically pure compounds often relies on the use of chiral catalysts or auxiliaries that can control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com The development of new and efficient methods for enantioselective synthesis is a continuous effort in chemical research, driven by the increasing demand for stereochemically pure compounds in various technological applications. rsc.orgacs.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C10H21NO2 biosynth.com |

| Molecular Weight | 187.28 g/mol biosynth.com |

| CAS Number | 15911-73-6 biosynth.com |

| Appearance | Colorless to Yellow Liquid sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

| Storage Temperature | Refrigerator sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-aminohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZROWHOGJRLBIE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Advanced Organic and Medicinal Chemistry

Role as a Chiral Building Block and Precursor

The utility of tert-butyl (2S)-2-aminohexanoate stems from its dual functionality. The amino group serves as a handle for forming amide bonds, while the tert-butyl ester protects the carboxylic acid from unwanted reactions. This ester is stable under many reaction conditions but can be selectively removed under acidic conditions, a cornerstone of many synthetic strategies.

The synthesis of peptides is a foundational process in biochemistry and drug discovery. peptide.com this compound and its derivatives play a significant role due to the properties of the tert-butyl protecting group.

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a highly efficient method for creating peptides. peptide.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. peptide.compeptide.com A key strategy in SPPS is the use of orthogonal protecting groups, where the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under different conditions. peptide.comiris-biotech.de

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used orthogonal protection scheme. peptide.comiris-biotech.deresearchgate.net In this approach, the Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups (like those on aspartic acid, glutamic acid, serine, and threonine) are protected by acid-labile groups, frequently the tert-butyl (tBu) group. peptide.comiris-biotech.de The tert-butyl ester of (2S)-2-aminohexanoate fits perfectly within this methodology. The tBu group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group during each cycle of peptide elongation but is readily cleaved during the final step using strong acids like trifluoroacetic acid (TFA). iris-biotech.de

During the final cleavage and deprotection step, the tert-butyl group is removed via treatment with TFA, which generates tert-butyl cations. peptide.compeptide.com These cations can potentially react with nucleophilic residues in the peptide, such as tryptophan or methionine. peptide.compeptide.com To prevent these side reactions, scavengers like triisopropylsilane (B1312306) (TIS) and water or dithiothreitol (B142953) (DTE) are added to the cleavage cocktail. peptide.compeptide.comacs.org

| SPPS Strategy | Nα-Protection | Side-Chain/C-Terminal Protection | Deprotection Conditions | Relevance of tert-butyl group |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | Fmoc: Piperidine; tBu: Trifluoroacetic Acid (TFA) | The tert-butyl group is a standard acid-labile protecting group for side chains and the C-terminus. peptide.comiris-biotech.de |

| Boc/Bzl | Boc (Acid-labile) | Benzyl-based (Strong acid-labile) | Boc: Moderate acid (TFA); Bzl: Strong acid (HF) | The tert-butyloxycarbonyl (Boc) group is the key Nα-protecting group in this alternative strategy. peptide.compeptide.com |

For the synthesis of very long peptides or proteins, a convergent approach involving the condensation of protected peptide fragments can be more efficient than a linear, stepwise SPPS. researchgate.net This strategy involves synthesizing several smaller peptide fragments, which are then coupled together in solution or on the solid phase.

The use of amino acids with C-terminal tert-butyl esters, such as this compound, is advantageous in creating these fragments. The tert-butyl ester provides robust protection of the C-terminus during the synthesis of the fragment. Subsequently, it can be selectively removed to allow for coupling with another fragment. For instance, N-terminally protected amino acids or peptides can be coupled with amino acid tert-butyl esters to form dipeptides or larger protected segments. nih.govmdpi.com These segments are crucial intermediates for convergent synthesis strategies. researchgate.net

Peptide elongation is the core process of peptide synthesis, where amino acids are sequentially added to the growing chain. peptide.com The use of tert-butyl ester derivatives of amino acids is common in this process, particularly in solution-phase synthesis or for the introduction of the C-terminal residue in SPPS. nih.gov Research has shown that N,C-terminal unprotected amino acids can be coupled with amino acid tert-butyl esters using reagents like imidazolylsilane to form dipeptides, which can then be used for further elongation. nih.gov

Peptide cyclization is a strategy used to confer conformational rigidity and improved biological activity to peptides. Some coupling reagents used in peptide synthesis, such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are noted for being particularly effective in head-to-tail cyclization reactions. peptide.com The synthesis of cyclic peptides often requires orthogonal protecting groups to selectively deprotect the N- and C-termini before cyclization, a role for which Fmoc and tert-butyl esters are well-suited.

Peptide hydroxamates are an important class of compounds, particularly known for their role as inhibitors of metalloproteinases, such as histone deacetylases (HDACs). acs.org The synthesis of these molecules often incorporates non-canonical amino acids containing a hydroxamic acid moiety. During synthesis, the hydroxamic acid functional group must be protected. The tert-butyl group is a suitable protecting group for this purpose (O-tert-butyl-hydroxamate). acs.org

In the SPPS of peptide hydroxamates, a building block like Fmoc-Asu(NHOtBu)-OH (an amino acid with a protected hydroxamic acid side chain) can be incorporated into the peptide sequence. acs.org The tert-butyl protecting group on the hydroxamic acid is robust and stable throughout the synthesis but can be removed during the final acid cleavage step. acs.org However, complete removal of the O-tert-butyl group can be slow, sometimes requiring extended cleavage times (e.g., 24 hours) with a TFA/TIS/DCM cocktail to ensure full deprotection and yield the final peptide hydroxamate. acs.orguni-tuebingen.de

This compound serves not only as a protected amino acid for peptide synthesis but also as a precursor for creating more complex and non-canonical amino acid derivatives. biosynth.commedchemexpress.com The tert-butyl ester provides temporary protection while other parts of the molecule are modified.

For example, a general method for synthesizing enantiopure non-natural α-amino acids utilizes a related chiral aldehyde, tert-butyl (2S)-2-[bis(tert-butoxycarbonyl)amino]-5-oxopentanoate, which is derived from L-glutamic acid. nih.gov This aldehyde can undergo Wittig reactions with various ylides to generate a wide range of δ,ε-unsaturated α-amino acid derivatives. nih.gov Similarly, the amino group of tert-butyl esters of amino acids can be the starting point for modifications. For instance, synthetic cannabinoid receptor agonists have been prepared using various amino acid tert-butyl esters, including those of valine and tert-leucine, which are coupled to an indole (B1671886) carboxylic acid core. nih.gov The tert-butyl ester is then cleaved in a final step to yield the active compound. nih.gov This highlights the role of the tert-butyl ester in facilitating the synthesis of complex organic molecules derived from amino acids.

For the Construction of Natural Products and Analogues

The stereochemical integrity of this compound makes it a valuable starting material for the synthesis of complex natural products and their analogues. Chemists leverage its defined chirality to build molecules with specific three-dimensional arrangements, which is often crucial for biological activity.

One notable application is in the synthesis of enantiopure non-natural alpha-amino acids. A general method has been described where a related chiral aldehyde, tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate, derived from L-glutamic acid, is used as a key intermediate. nih.gov This aldehyde undergoes Wittig reactions to produce a variety of delta,epsilon-unsaturated alpha-amino acids, demonstrating a pathway to novel amino acid structures that can be incorporated into synthetic peptides or other complex targets. nih.gov This methodology was specifically applied to the first synthesis of (S)-2-amino-oleic acid. nih.gov

Furthermore, derivatives of tert-butyl aminohexanoate are employed in creating simplified analogues of natural products like belactosin C. psu.edu These syntheses often involve condensing diastereomeric acids with various amines to produce oxooxetanecarboxamides, which mimic the core structure of the natural proteasome inhibitor. psu.edu The use of the tert-butyl ester facilitates these transformations and subsequent deprotection steps. psu.edu

The versatility of this and related building blocks is also seen in the synthesis of probes for plant biology and amphibian indolizidine alkaloids, highlighting its role in accessing diverse and biologically relevant molecular architectures. uni-due.dewits.ac.za

As Components in Biologically Active Compound Synthesis

The structural features of this compound and its close derivatives, particularly tert-butyl 6-aminohexanoate (B3152083) (also known as tert-butyl 6-aminocaproate), make them ideal linkers or precursors for a wide range of pharmacologically significant molecules. The tert-butyl ester provides stability and improved solubility in organic solvents, while the terminal amino group offers a reactive handle for conjugation.

In the innovative field of Proteolysis Targeting Chimeras (PROTACs), tert-butyl 6-aminohexanoate is explicitly used as a flexible alkyl chain linker. medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. medchemexpress.comrsc.org The linker component is critical, as its length and composition dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Tert-butyl 6-aminohexanoate provides a simple, six-carbon chain that can be readily incorporated into PROTAC synthesis. medchemexpress.commedchemexpress.com For example, it has been used in the synthesis of PROTACs targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and Ikaros Family Zinc Finger 3 (IKZF3). medchemexpress.com The synthetic route often involves coupling the aminohexanoate linker to the E3 ligase ligand, followed by deprotection of the tert-butyl ester and subsequent coupling to the target protein ligand. rsc.orggoogle.com

| PROTAC Component | Function | Example of Use |

| Target Protein Ligand | Binds to the protein of interest (e.g., a kinase). | Palbociclib for CDK4/6 rsc.org |

| Linker | Covalently connects the two ligands. | tert-Butyl 6-aminohexanoate medchemexpress.commedchemexpress.com |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL). | Pomalidomide for CRBN rsc.org |

Somatostatin receptors (SSTRs) are important targets in neuroendocrine tumors, and ligands for these receptors are used in both diagnostics and therapeutics. nih.govresearchgate.net Derivatives of aminohexanoic acid are incorporated into the structure of synthetic SSTR ligands. A patent describes a compound for a sst subtype 2 receptor antagonist that includes the tert-butyl ester of 6-amino-2-[...]-propionylamino]-hexanoic acid. google.com Another non-peptide agonist, L796778, is a methyl hexanoate (B1226103) derivative, demonstrating the utility of the C6 amino acid scaffold in this area. nih.gov These hexanoic acid derivatives often serve as spacers or part of the backbone that correctly positions the key pharmacophore elements for optimal receptor binding. medchemexpress.com

Gabapentin (B195806) is a widely used drug for epilepsy and neuropathic pain, and significant research has focused on creating analogues with improved properties or novel activities. nih.govresearchgate.net The synthesis of conformationally restricted gabapentin analogues often involves novel amino acid precursors. nih.gov Specifically, the tert-butyl group is a known feature in some gabapentin analogues, such as 4-t-butylgabapentin, where it serves to anchor the cyclohexane (B81311) ring in a specific conformation. google.com

The utility of tert-butyl groups extends to the synthesis of spiro derivatives built upon gabapentin. Research has detailed an Ugi reaction using gabapentin, an aldehyde, and tert-butyl isocyanide to produce N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives. researchgate.net This demonstrates the role of tert-butyl moieties in the construction of complex spirocyclic systems, which are of increasing interest in drug discovery for their rigid, three-dimensional structures. researchgate.netnih.gov

Pyridinoline and deoxypyridinoline (B1589748) are fluorescent, trifunctional cross-links found in mature collagen that are crucial for the stability of the extracellular matrix. researchgate.netnih.gov Their concentration in urine serves as a biochemical marker for bone resorption. An efficient, one-pot synthesis of (+)-deoxypyridinoline has been achieved using a protected derivative of (2S)-2-aminohexanoic acid as a key building block. researchgate.netresearchgate.net

The synthesis involves the reaction of tert-butyl-(S)-(−)-[(2-tert-butoxycarbonyl)amino]-6-aminohexanoate with another complex building block, tert-butyl-(S)-(−)-6-bromo-2-[bis(tert-butoxycarbonyl)amino]-5-oxohexanoate. researchgate.net This reaction assembles the core pyridinium (B92312) ring structure of deoxypyridinoline, mimicking the biological pathway and providing a reliable chemical route to this important biomarker. researchgate.netresearchgate.net

| Starting Material | Product | Significance |

| tert-butyl-(S)-(−)-[(2-tert-butoxycarbonyl)amino]-6-aminohexanoate | (+)-Deoxypyridinoline | Biomarker for bone resorption researchgate.netresearchgate.net |

| tert-butyl-(S)-(−)-[(2-tert-butoxycarbonyl)amino]-5-hydroxy-6-aminohexanoate | (+)-Pyridinoline | Collagen cross-link researchgate.net |

The amino group of tert-butyl 6-aminohexanoate provides a convenient attachment point for fluorophores, making it a useful linker for creating fluorescent probes and tracers for biological imaging. bham.ac.uk The six-carbon chain acts as a flexible spacer, separating the fluorescent dye from a targeting molecule to minimize steric hindrance and preserve the binding affinity of the targeting moiety.

In one example, tert-butyl 6-aminohexanoate was used in the synthesis of fluorescent antagonists for the P2Y2 receptor. nih.gov The aminohexanoate was first coupled to a complex heterocyclic core, and after deprotection of the amine, it was conjugated with a BODIPY succinimidyl ester to yield the final fluorescent ligand. nih.gov Similarly, tert-butyl 6-aminohexanoate has been prepared as a precursor for attaching fluorophores to cyclic peptides for potential use in tumor imaging. bham.ac.uk

Chemical Transformations and Reactivity Profiles

The reactivity of this compound is largely centered around its amino and α-carbon functionalities. The tert-butyl ester group provides steric hindrance, which can influence the stereochemical outcome of reactions, and is readily removable under acidic conditions. organic-chemistry.org The primary amine is a nucleophilic center and can participate in various bond-forming reactions.

Alkylation, Hydroxyalkylation, and Michael Additions

The α-carbon of this compound can be deprotonated to form an enolate, which then acts as a nucleophile in alkylation and hydroxyalkylation reactions. The use of a strong base, such as lithium diisopropylamide (LDA), is typically required for enolate formation. biosynth.comscispace.com This enolate can then react with a variety of electrophiles, including alkyl halides and aldehydes, to introduce new substituents at the α-position. scispace.com These reactions are often highly diastereoselective, particularly when the nitrogen atom is protected, due to the directing influence of the existing stereocenter and the bulky tert-butyl group. scispace.comethz.ch

Michael additions, a type of conjugate addition, represent another important class of reactions for this compound. nrochemistry.comorganic-chemistry.org In this reaction, the enolate of this compound can add to α,β-unsaturated carbonyl compounds, leading to the formation of a new carbon-carbon bond at the β-position of the acceptor. organic-chemistry.orgresearchgate.net This strategy is valuable for synthesizing modified amino acids with extended side chains. The stereochemical control in these additions can be influenced by the choice of reaction conditions and the nature of the Michael acceptor. jst.go.jp

| Reaction Type | Reagents/Conditions | Product Type | Ref. |

| Alkylation | LDA, Alkyl Halide | α-Alkylated amino acid derivative | scispace.com |

| Hydroxyalkylation | LDA, Aldehyde/Ketone | β-Hydroxy-α-amino acid derivative | scispace.com |

| Michael Addition | Base, α,β-Unsaturated Carbonyl | γ-Keto-α-amino acid derivative | nrochemistry.comorganic-chemistry.org |

Radical Reactions and Diels–Alder Cycloadditions

While less common for simple amino acid esters, this compound derivatives can be involved in radical reactions. uomustansiriyah.edu.iqlibretexts.org For instance, the amino group or the alkyl side chain could be functionalized to participate in radical cyclizations or intermolecular additions. researchgate.net Radical reactions often proceed under mild conditions and can be initiated by various radical initiators. beilstein-journals.org The regioselectivity and stereoselectivity of these reactions depend on the specific substrate and reaction conditions.

The direct participation of this compound in Diels-Alder cycloadditions is not typical. However, it can be chemically modified to create a diene or dienophile that can then undergo this powerful [4+2] cycloaddition to form complex cyclic structures. nih.govresearchgate.net For example, the amino group could be transformed into a dienophilic moiety, or the side chain could be elaborated into a diene. The stereochemistry of the resulting cyclic product is dictated by the well-established rules of the Diels-Alder reaction and the inherent chirality of the starting material.

Derivatization for Protein Bioconjugation (e.g., N-Cys Modification)

The primary amine of this compound can be derivatized to create reagents for protein bioconjugation. nih.govresearchgate.net A common strategy involves modifying the amine to introduce a functional group that can selectively react with a specific amino acid residue on a protein, such as cysteine. explorationpub.comnih.gov For example, the amine can be acylated with a reagent containing a maleimide (B117702) or an iodoacetamide (B48618) group. These modified molecules can then be used to attach labels, drugs, or other molecules to proteins in a site-specific manner. ucl.ac.uk This approach is crucial for developing antibody-drug conjugates, diagnostic tools, and for studying protein function. researchgate.netucl.ac.uk

Chemoselective Nitration of Aromatic Systems

While this compound itself is not an aromatic compound, it can be incorporated into larger molecules that contain aromatic rings. In such cases, reagents like tert-butyl nitrite (B80452) can be used for the chemoselective nitration of phenolic substrates within the larger molecule. nih.govrsc.org This reaction is highly selective for the hydroxyl group of tyrosine residues and does not affect other functional groups commonly found in peptides. nih.gov The nitration proceeds via the formation of an O-nitroso intermediate, followed by homolysis and subsequent C-nitration. nih.gov This method is valuable for modifying tyrosine-containing peptides and proteins. nih.gov

Enolate Formation and Highly Diastereoselective Transformations

The formation of enolates from this compound derivatives is a cornerstone of its utility in asymmetric synthesis. scispace.commountainscholar.org By carefully selecting the base, solvent, and reaction temperature, it is possible to generate either the (E)- or (Z)-enolate with high selectivity. ub.edu These enolates can then participate in a wide range of diastereoselective transformations, including alkylations, aldol (B89426) reactions, and Michael additions. ethz.chthieme-connect.de The stereochemical outcome is often predictable and can be controlled to afford the desired diastereomer with high purity. This high degree of stereocontrol is essential for the synthesis of complex natural products and pharmaceutical agents where specific stereochemistry is critical for biological activity. ethz.ch

| Enolate Geometry | Conditions | Subsequent Reaction | Diastereoselectivity | Ref. |

| (Z)-enolate | LDA, THF, -78 °C | Alkylation | High | scispace.com |

| (E)-enolate | LHMDS, THF/HMPA, -78 °C | Aldol Addition | High | ethz.ch |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques

Chromatographic methods are fundamental in separating the components of a mixture, allowing for the identification and quantification of tert-butyl (2S)-2-aminohexanoate and any potential impurities.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) is critical for chiral molecules, as the biological and chemical properties of enantiomers can differ significantly. heraldopenaccess.us Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. heraldopenaccess.uscam.ac.uk This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. researchgate.net

For the analysis of amino acid derivatives like this compound, various chiral columns are available, such as those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) or crown ethers. researchgate.net The choice of the chiral stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation. heraldopenaccess.usresearchgate.net Nonspecific detectors like UV or fluorescence are commonly employed in conjunction with chiral HPLC. heraldopenaccess.us The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. nih.gov

A typical HPLC setup for chiral analysis would involve:

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., CROWNPAK CR (+)) researchgate.netasianpubs.org |

| Mobile Phase | Typically a mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and an aqueous buffer (e.g., perchloric acid solution) researchgate.netasianpubs.orgchromatographyonline.com |

| Flow Rate | Adjusted for optimal separation, often in the range of 0.3-1.0 mL/min researchgate.netasianpubs.org |

| Detection | UV detector set at a specific wavelength (e.g., 200 nm) researchgate.netasianpubs.org |

| Column Temperature | Controlled to ensure reproducibility, for instance, at 15°C or 50°C researchgate.netasianpubs.orgnih.gov |

Reverse Phase HPLC for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for determining the purity of pharmaceutical compounds and other organic molecules. chromatographyonline.com In RP-HPLC, a nonpolar stationary phase (commonly C18 or C8) is used with a polar mobile phase. hplc.eu This allows for the separation of compounds based on their hydrophobicity. chromatographyonline.com

For the purity analysis of this compound, a gradient elution method is often employed, where the composition of the mobile phase is changed over time to effectively elute compounds with a wide range of polarities. rsc.org The mobile phase typically consists of an aqueous component (often with a buffer or an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. chromatographyonline.comhplc.euumich.edu

A representative RP-HPLC method for purity analysis might include:

| Parameter | Description |

|---|---|

| Column | C18 stationary phase (e.g., ACE 5 C18-300, Vydac 218TP) hplc.eu |

| Mobile Phase A | Aqueous buffer (e.g., 0.1% formic acid in water) umich.edu |

| Mobile Phase B | Organic modifier (e.g., 0.1% formic acid in acetonitrile) umich.edu |

| Gradient | A programmed change in the ratio of Mobile Phase A to B over the analysis time rsc.org |

| Flow Rate | Typically around 0.8-1.0 mL/min nih.gov |

| Detection | UV detector at a wavelength where the compound absorbs, or a mass spectrometer (LC-MS) rsc.orgumich.edu |

Gas Chromatography with Flame Ionization Detection for Product Quantification

Gas chromatography (GC) is a technique suitable for the analysis of volatile and thermally stable compounds. measurlabs.com When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantifying organic compounds. measurlabs.com The sample is vaporized and separated in a capillary column, and as the components elute, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance. measurlabs.com

For the quantification of this compound, a direct aqueous injection or a solution in a volatile solvent can be used. nih.gov The choice of the GC column, typically a capillary column with a specific stationary phase, is critical for achieving good separation. nih.gov An internal standard is often used to improve the accuracy and precision of the quantification. europa.eu

Key parameters for a GC-FID analysis include:

| Parameter | Description |

|---|---|

| Column | Capillary column with a suitable stationary phase (e.g., diphenyl dimethyl polysiloxane) chula.ac.th |

| Carrier Gas | Inert gas like nitrogen or helium indianchemicalsociety.com |

| Injector Temperature | Set high enough to ensure rapid vaporization of the sample (e.g., 300°C) chula.ac.th |

| Oven Temperature Program | A temperature gradient to separate components with different boiling points nih.gov |

| Detector | Flame Ionization Detector (FID) measurlabs.com |

Spectroscopic Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, and Chiral NMR Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. rsc.org

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the tert-butyl group, the alpha-hydrogen, the methylene (B1212753) groups of the hexanoate (B1226103) chain, and the terminal methyl group. rsc.orgrsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. umich.edu

¹³C NMR (Carbon-13 NMR) reveals the number of different types of carbon atoms in the molecule and their electronic environment. umich.edursc.org The spectrum of this compound would display signals corresponding to the carbonyl carbon, the carbons of the tert-butyl group, the alpha-carbon, and the carbons of the n-butyl chain. rsc.org

Chiral NMR Analysis can be used to determine the enantiomeric excess by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). cam.ac.uksemmelweis.hu These agents form diastereomeric complexes or derivatives with the enantiomers, which can then be distinguished by NMR, often exhibiting separate signals in the ¹H or other relevant NMR spectra (e.g., ¹⁹F NMR if a fluorine-containing CSA is used). semmelweis.husolvias.com The integration of these distinct signals allows for the quantification of the enantiomeric ratio. cam.ac.uk

A summary of expected NMR data:

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Signals for tert-butyl protons (singlet), alpha-proton (triplet or multiplet), and protons of the n-butyl chain (multiplets). rsc.orgrsc.org |

| ¹³C NMR | Signals for the carbonyl carbon, quaternary and methyl carbons of the tert-butyl group, alpha-carbon, and carbons of the n-butyl chain. rsc.orgchemicalbook.com |

| Chiral NMR | With a suitable chiral solvating agent, two sets of signals for the (S) and (R) enantiomers, allowing for ee determination. semmelweis.hufrontiersin.org |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. umich.edu High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. umich.edursc.org

For this compound, electrospray ionization (ESI) is a common ionization technique. umich.edursc.org In the positive ion mode, the molecule would likely be observed as the protonated species [M+H]⁺. HRMS would confirm the molecular formula by providing a highly accurate mass that matches the calculated value. rsc.org Mass spectrometry can also be coupled with liquid chromatography (LC-MS) to provide mass information for each component separated by the HPLC column, thus confirming the identity of the main peak and any impurities. umich.edu

Expected Mass Spectrometry Data:

| Technique | Expected Result for this compound (C₁₀H₂₁NO₂) |

|---|---|

| MS (ESI+) | Detection of the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight + 1. |

| HRMS (ESI+) | An exact mass measurement for the [M+H]⁺ ion that confirms the elemental formula C₁₀H₂₂NO₂⁺. rsc.org |

Fluorescence-Based Thermofluor Assays for Protein Stability (in enzyme studies)

Fluorescence-based thermofluor assays, also known as thermal shift assays or differential scanning fluorimetry (DSF), are a powerful high-throughput method to assess the stability of a protein and to screen for ligand binding. mdpi.combiotium.combitesizebio.com This technique monitors the thermal unfolding of a protein in the presence and absence of a ligand, such as this compound. The principle lies in using a fluorescent dye that has a low quantum yield in an aqueous environment but becomes highly fluorescent upon binding to hydrophobic regions of a protein. biotium.com As the temperature increases, the protein denatures, exposing its hydrophobic core. The dye then binds to these exposed regions, causing a significant increase in fluorescence. mdpi.combiotium.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). bitesizebio.com

The binding of a ligand to a protein typically increases its thermal stability, resulting in a higher Tm. bitesizebio.commdpi.com This change in melting temperature (ΔTm) is a direct indicator of a binding event and can be used to infer the binding affinity of the compound. researchgate.net In studies involving enzymes, this compound or its derivatives can be screened to identify potential inhibitors or stabilizers. For instance, the binding of a this compound derivative to an enzyme like metallo-β-lactamase could be evaluated by measuring the Tm shift. researchgate.net

A typical experiment involves incubating the target enzyme with and without the test compound and a fluorescent dye, such as SYPRO Orange or GloMelt™ dye. biotium.comwindows.net The fluorescence is then measured as the temperature is gradually increased, usually in a real-time PCR machine. bitesizebio.combiotium.com The resulting data is plotted as fluorescence versus temperature, yielding a sigmoidal curve from which the Tm can be determined. bitesizebio.com

Table 1: Illustrative Thermofluor Assay Data for Enzyme Stabilization

| Sample | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |

| Enzyme alone | 55.2 | - |

| Enzyme + this compound | 58.7 | +3.5 |

| Enzyme + Derivative X | 60.1 | +4.9 |

Structural Elucidation Methods

X-ray Crystallography of Complexes and Derivatives

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a molecule or a macromolecular complex. In the context of this compound, this technique can provide precise information about its conformation and how it interacts with a protein's active site when in a complex.

While a crystal structure for the isolated this compound may not be readily available in public databases, the structures of its derivatives and complexes with proteins are of significant scientific interest. ugr.esresearchgate.net For example, a derivative of this compound could be co-crystallized with an enzyme it inhibits. The resulting crystal structure would reveal the specific binding mode, including all intermolecular interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the amino acid residues of the enzyme's active site. nih.gov

The process involves growing a high-quality single crystal of the protein-ligand complex. This crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the crystal is recorded and analyzed to calculate the electron density map of the molecule, which is then used to build a three-dimensional model of the atomic arrangement. mdpi.com

Such structural data is invaluable for structure-based drug design. For instance, knowing how the tert-butyl group of the ester is accommodated within a hydrophobic pocket of a target protein can guide the synthesis of more potent and selective inhibitors. nih.gov Studies on related compounds have shown how the tert-butyl group can be crucial for binding affinity. nih.gov The crystal structure of a derivative of this compound, tert-butyl (2S)-2-{3-[(R)-bis-(tert-but-oxy-carbon-yl)amino]-2-oxopiperidin-1-yl}-3-methyl-butano-ate, has been determined, providing insight into the conformation of such chiral molecules. lsu.edu

Table 2: Representative X-ray Crystallography Data for a Protein-Ligand Complex

| Parameter | Value |

| PDB ID | Example: 7LD9 nih.gov |

| Resolution (Å) | 1.42 nih.gov |

| Space Group | C222₁ nih.gov |

| Key Interacting Residues | Arg263, Met231 nih.gov |

| Type of Interactions | Hydrogen bonds, hydrophobic interactions nih.gov |

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction of a ligand, such as tert-butyl (2S)-2-aminohexanoate, with a receptor, typically a protein or other biomolecule. These methods are instrumental in drug discovery and development for assessing the potential biological activity of a compound.

Research into norleucine derivatives, of which this compound is a member, actively employs computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies. ontosight.ai These approaches are used to forecast the binding affinity and activity of these compounds against biological targets. ontosight.ai For instance, in the study of other amino acid derivatives, molecular docking has been utilized to evaluate interactions with enzymes. mdpi.com The process generally involves preparing the ligand and receptor structures by adding hydrogen atoms, assigning partial charges, and removing solvent molecules. mdpi.com The ligand is then "docked" into the binding site of the receptor, and scoring functions are used to estimate the binding affinity, often expressed as free energy of binding. mdpi.com

Docking studies on dansyl derivatives of norleucine have been performed to understand chiral recognition by molecular micelles. scirp.org These studies calculate binding free energies for different enantiomers in various binding pockets of a receptor. scirp.org For example, the binding free energies for Dansyl-(L)-Norleucine in three different pockets of a polymeric micelle were calculated to be -22.1763, -13.6191, and -12.2257 kJ·mol⁻¹, indicating a preference for the first pocket. scirp.org Such studies also analyze intermolecular interactions, like hydrogen bonds, which are crucial for stable binding. scirp.org

Similarly, docking simulations have been used to understand the substrate specificity of enzymes like ω-transaminases with ligands such as L-norleucine. researchgate.net These simulations can reveal key amino acid residues in the active site that interact with the ligand and can guide protein engineering efforts to improve catalytic activity. researchgate.net

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar norleucine derivatives provide a clear framework for how such investigations would be conducted. The insights from these studies on related compounds are summarized in the table below.

| Compound | Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Norleucine Derivatives | Target Biomolecules | Molecular Docking, QSAR | Prediction of binding affinity and activity. | ontosight.ai |

| Glutamic Acid Derivative (4Db6) | Glutamine Synthetase (GS) | Molecular Docking (AutoDock Vina) | Low free energy of binding (-6.3 kcal/mol) suggests strong interaction. | mdpi.com |

| Dansyl-(L)-Norleucine | Poly (SULV) Micelle | Molecular Docking | Preferential binding to a specific pocket with a binding free energy of -22.1763 kJ·mol⁻¹. | scirp.org |

| L-Norleucine | ω-Transaminase (OATA) | Substrate Docking Simulation | Identification of active site residues for mutagenesis. | researchgate.net |

Mechanistic Investigations of Organic Reactions

Computational chemistry is a valuable tool for elucidating the mechanisms of organic reactions, providing detailed information about transition states and reaction pathways. For a compound like this compound, which can be synthesized through reactions like the esterification of N-protected norleucine, computational studies can offer a deeper understanding of the reaction kinetics and selectivity.

The synthesis of related α,α-diaryl-α-amino acid precursors has been studied, involving the conjugate addition of isocyanoacetate esters to o-quinone diimides. nih.gov Theoretical studies could be employed to model the transition states of such reactions, helping to explain the observed regioselectivity. nih.gov For the synthesis of tert-butyl esters of amino acids, which can be achieved via transesterification, computational methods could model the catalytic cycle and identify the rate-determining steps. google.com

Reviews on computational organocatalysis highlight the challenges and strategies for investigating reaction mechanisms. mdpi.com These include identifying the role of catalysts, additives, and potential aggregation effects. mdpi.com Density Functional Theory (DFT) is a common method used to calculate the energies of reactants, intermediates, transition states, and products to map out the potential energy surface of a reaction. mdpi.com

Prediction of Conformational Preferences

The three-dimensional shape or conformation of a molecule is critical to its physical and biological properties. For amino acid esters like this compound, the presence of the bulky tert-butyl group can significantly influence its conformational landscape.

Computational modeling is used to predict the preferred conformations of molecules. Studies on peptides containing α,α-disubstituted α-amino acids have shown that these residues can induce specific secondary structures like helices and turns. mdpi.com The conformational preferences of such peptides are often analyzed using torsion angles (φ and ψ). mdpi.com For example, a peptide containing a specific disubstituted amino acid was found to prefer a right-handed α-helical structure with average torsion angles of -68.2° for φ and -35.9° for ψ. mdpi.com

Theoretical Studies on Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds (IHBs) can play a significant role in determining the conformation and reactivity of a molecule. In this compound, there is the potential for hydrogen bonding between the amine group and the carbonyl group of the ester.

Theoretical studies, often using Density Functional Theory (DFT), are employed to investigate the presence and strength of IHBs. researchgate.netmdpi.com These calculations can predict geometric parameters, such as bond lengths and angles, and vibrational frequencies, which can be compared with experimental data from techniques like IR and NMR spectroscopy. mdpi.com For example, a downfield shift in the NMR signal of an N-H proton can be indicative of its involvement in a hydrogen bond. acs.org

Studies on various amino acid derivatives have shown that IHBs can significantly affect their properties. acs.orgnih.gov The strength of an IHB can influence the molecule's cell permeability by masking polar groups in a nonpolar environment. acs.org Computational studies can quantify the energy difference between conformers with and without an IHB, providing insight into its stability. acs.org The presence of an IHB can also be confirmed by analyzing the temperature dependence of the chemical shift of the involved proton in NMR experiments. acs.org

A summary of findings from theoretical studies on intramolecular hydrogen bonding in related amino acid derivatives is presented below.

| System Studied | Method | Key Finding | Reference |

|---|---|---|---|

| Cysteine, Serine, Threonine, Valine | DFT | Intramolecular H-bonds significantly change geometrical parameters during isomerization. | researchgate.net |

| N-Boc-L-serine methyl ester | DFT and 13C NMR | Optimized structure shows an intramolecular hydrogen bond between the N-Boc carbonyl and the serine hydroxyl group. | mdpi.com |

| Macrocyclic stereoisomers | DFT and NMR | The trans-isomer forms a stable intramolecular hydrogen bond, leading to a significant difference in pKa and cell permeability compared to the cis-isomer. | acs.org |

| Piracetam | Molecular Dynamics | The presence of an intramolecular hydrogen bond is crucial for the translocation of the drug across a lipid bilayer. | nih.gov |

In Silico Studies for Catalyst Design

The efficient synthesis of chemical compounds like this compound often relies on the use of catalysts. In silico catalyst design is an emerging field that uses computational methods to identify or create novel catalysts with high activity and selectivity, which can accelerate the discovery of new synthetic routes. acs.orgresearchgate.net

The process of in silico catalyst design is a nonlinear optimization problem where the properties of the catalyst are iteratively modified to improve its performance. acs.org This can involve screening large libraries of potential catalysts and using Quantitative Structure-Activity Relationship (QSAR) models to predict their effectiveness. mdpi.com For biocatalyst design, computational methods can be used to perform "in silico directed evolution," where mutations are introduced into an enzyme's structure to enhance its catalytic properties for a specific reaction. nih.gov

For the synthesis of this compound, in silico methods could be used to design a catalyst for the direct esterification of norleucine or the transesterification of another ester. This would involve modeling the reaction mechanism with different catalysts and identifying the structural features of the catalyst that lead to the most favorable reaction energetics. While challenging, these computational approaches offer a rational and increasingly powerful alternative to traditional trial-and-error catalyst development. mdpi.com

Catalytic Applications and Mechanistic Insights

Enantioselective Catalysis

The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of sophisticated catalytic systems. Modified derivatives and conceptually related structures to tert-butyl (2S)-2-aminohexanoate have found utility in biocatalytic transformations, peptide-catalyzed reactions, and organocatalysis.

Biocatalytic Transformations (e.g., ω-Transaminase Systems)

Omega-transaminases (ω-TAs) are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones, a critical transformation in the production of many active pharmaceutical ingredients. diva-portal.orgresearchgate.netnih.gov These pyridoxal-5′-phosphate (PLP)-dependent enzymes transfer an amino group from a donor to a ketone or aldehyde acceptor. researchgate.net The efficiency and stereoselectivity of ω-TAs make them an attractive green alternative to chemical methods. diva-portal.orgnih.gov

The substrate scope of naturally occurring ω-TAs can be a limitation, as they often show a preference for smaller substrates like methyl ketones. nih.gov However, protein engineering techniques, such as directed evolution and rational design, have been instrumental in expanding the substrate range of ω-TAs to include bulkier ketones. nih.govmdpi.com For instance, through targeted mutations, the substrate-binding pockets of ω-TAs can be modified to accommodate sterically demanding groups, such as the tert-butyl group. mdpi.com This has enabled the asymmetric synthesis of chiral amines with bulky substituents adjacent to the nitrogen atom. mdpi.com

The mechanism of ω-TA-catalyzed transamination involves a ping-pong bi-bi kinetic model. researchgate.net The PLP cofactor, bound to a lysine (B10760008) residue in the enzyme's active site, accepts the amino group from an amino donor to form a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. Subsequently, the amino group is transferred to the ketone or aldehyde substrate, regenerating the PLP for the next catalytic cycle. researchgate.net

Table 1: Examples of Engineered ω-Transaminases for Bulky Amine Synthesis

| Enzyme Origin | Target Substrate/Product | Key Mutations | Reference |

| Arthrobacter sp. | Intermediate for Sitagliptin | Engineered ω-transaminase | nih.gov |

| (S)-ω-TARu | 2,2-dimethyl-1-phenyl-propan-1-one | Y59W/Y87L/T231A/L382M/G429A | mdpi.com |

| Chromobacterium violaceum | 4´-substituted acetophenones | Trp60Cys | diva-portal.org |

This table is for illustrative purposes and does not directly involve this compound but highlights the principle of accommodating bulky groups in similar biocatalytic systems.

Peptide-Catalyzed Reactions (e.g., Conjugate Addition of Aldehydes)

Peptides themselves can act as chiral catalysts for a variety of organic reactions. The conjugate addition of aldehydes to nitroolefins is a significant carbon-carbon bond-forming reaction that can generate products with multiple stereocenters. nih.gov Peptides incorporating proline and other amino acids have been identified as effective catalysts for these transformations. nih.govorganic-chemistry.org

For example, peptides of the Pro-Pro-Xaa type, where Xaa is an acidic amino acid, have demonstrated high efficiency and stereoselectivity in the conjugate addition of aldehydes to α,β-disubstituted nitroolefins. nih.gov These reactions are particularly challenging due to the reduced reactivity of the nitroolefin. nih.gov The peptide catalyst, operating at low loadings, facilitates the formation of γ-nitroaldehydes with good yields and excellent diastereo- and enantioselectivities. nih.gov Mechanistic studies suggest that the peptide catalyst controls the configuration of all three newly formed stereogenic centers. nih.gov

The catalytic cycle is believed to proceed through an enamine intermediate, formed between the aldehyde and the secondary amine of the proline residue in the peptide catalyst. This enamine then attacks the nitroolefin in a stereocontrolled manner, dictated by the chiral environment of the peptide.

Table 2: Peptide-Catalyzed Conjugate Addition of Aldehydes to Nitroolefins

| Peptide Catalyst | Substrates | Product | Yield | Diastereoselectivity | Enantioselectivity | Reference |

| H-Pro-Pro-D-Gln-OH | Various aldehydes and α,β-disubstituted nitroolefins | γ-nitroaldehydes | Good | Good | Excellent | nih.gov |

| H-Pro-Pro-Asn-OH | Various aldehydes and α,β-disubstituted nitroolefins | γ-nitroaldehydes | Good | Good | Excellent | nih.gov |

| H-D-Pro-Pro-Glu-NH2 | Aldehydes and nitroethylene | γ-nitroaldehydes | 78–90% | N/A | 95–99% ee | organic-chemistry.org |

Organocatalysis Utilizing Chiral Sulfinamide-Based Catalysts

Chiral sulfinamides, such as tert-butanesulfinamide, are highly versatile and widely used reagents and catalysts in asymmetric synthesis. yale.edu The sulfinyl group's ability to create a chiral environment and enhance acidity makes it a valuable component in the design of organocatalysts. yale.edu

While direct applications of this compound in this specific context are not extensively documented, the principles of using chiral building blocks to create effective organocatalysts are highly relevant. Chiral sulfinamide-based catalysts have been successfully employed in a range of transformations, including asymmetric nitronate protonation. yale.edu

The development of organocatalysts often involves the combination of a chiral scaffold with a catalytically active functional group. The chiral information from the scaffold, which could be derived from an amino acid derivative like this compound, is transferred to the substrate during the catalytic cycle, leading to an enantiomerically enriched product.

Transition Metal-Catalyzed Transformations

Transition metal complexes bearing chiral ligands are workhorses in asymmetric catalysis. Ligands derived from chiral amino acids and their esters can coordinate to a metal center, creating a chiral environment that influences the outcome of the reaction.

Oxidation Reactions (e.g., using Cu(II)-Schiff Base or Sn(IV) Complexes)

Schiff bases derived from amino acids or their derivatives and aldehydes or ketones are excellent ligands for a variety of transition metals. Copper(II)-Schiff base complexes, in particular, have been investigated as catalysts for oxidation reactions. nih.gov These complexes can catalyze the oxidation of various substrates, including olefins and alcohols. nih.gov

For example, Cu(II) complexes of Schiff bases have been shown to be effective catalysts for the oxidation of styrene (B11656) to benzaldehyde (B42025) using tert-butyl hydroperoxide as the oxidant, achieving high conversions. nih.gov Similarly, the oxidation of cyclooctene (B146475) with the same catalytic system can yield cyclooctene oxide. nih.gov The structure of the Schiff base ligand plays a crucial role in the catalytic activity and selectivity of the complex.

While specific examples utilizing Schiff bases derived directly from this compound are not prominent in the provided search results, the general principle of using chiral amino acid-derived Schiff bases in transition metal-catalyzed oxidation is well-established. The chiral center in the ligand can induce enantioselectivity in the oxidation of prochiral substrates.

Table 3: Transition Metal-Catalyzed Oxidation Reactions

| Catalyst System | Substrate | Oxidant | Product | Key Finding | Reference |

| Cu(II)-Schiff Base | Styrene | tert-butyl hydroperoxide | Benzaldehyde | Selective oxidation with high conversion. | nih.gov |

| Cu(II)-Schiff Base | Cyclooctene | tert-butyl hydroperoxide | Cyclooctene oxide | Sole product formation. | nih.gov |

| Mo(VI)-Schiff Base | Various olefins | tert-butyl hydroperoxide | Epoxides | Efficient and selective catalyst. | nih.gov |

This table illustrates the catalytic activity of related systems.

Novel Coupling Reagents

In the context of peptide synthesis, coupling reagents are essential for the formation of amide bonds between amino acids. While this compound is an amino acid ester, the principles of peptide coupling are relevant to its synthesis and incorporation into larger molecules.

A variety of coupling reagents have been developed, many of which are based on phosphonium (B103445) or aminium salts. sigmaaldrich.comiris-biotech.de These reagents activate the carboxylic acid of one amino acid, facilitating its reaction with the amino group of another. sigmaaldrich.com The choice of coupling reagent can be critical, especially when dealing with sterically hindered amino acids or when trying to suppress side reactions like racemization. sigmaaldrich.com

Reagents like HATU, HBTU, and PyBOP are commonly used and generate active esters that readily react to form the peptide bond. sigmaaldrich.com Newer reagents based on Oxyma Pure, such as COMU and PyOxim, have also been introduced as highly efficient alternatives. sigmaaldrich.com The development of new and improved coupling reagents is an ongoing area of research in peptide chemistry, aiming for faster reaction times, higher yields, and minimal side products. iris-biotech.de

Imidazolylsilane-Mediated Dipeptide Synthesis

The synthesis of dipeptides using imidazolylsilanes represents a significant advancement in peptide chemistry, offering a streamlined approach that circumvents the need for traditional protecting group strategies. This method, developed by Hattori and Yamamoto, utilizes imidazolylsilanes as highly effective coupling reagents for the condensation of N- and C-terminus-unprotected amino acids with amino acid tert-butyl esters. nih.govorganic-chemistry.org A key feature of this methodology is the subsequent, optional deprotection of the tert-butyl ester and cyclization to form novel silacyclic dipeptides. These cyclic intermediates are particularly versatile, as they can function as both nucleophiles and electrophiles, enabling further peptide elongation in a site-selective manner. nih.govorganic-chemistry.orgresearchgate.net

The reaction proceeds under mild conditions and has been shown to be applicable to a range of amino acids, including the formation of a dipeptide from an unprotected amino acid and this compound. This process is notable for its efficiency and the reduction of waste typically associated with protection and deprotection steps in conventional peptide synthesis. nih.gov

Detailed Research Findings

In a representative example of this methodology, an unprotected α-amino acid is coupled with this compound in the presence of an imidazolylsilane. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), at room temperature. The imidazolylsilane activates the carboxylic acid of the unprotected amino acid, facilitating nucleophilic attack by the amino group of this compound to form the peptide bond.

The resulting dipeptide, with a tert-butyl ester at the C-terminus, can be isolated in high yield. A significant advantage of this method is the high degree of stereochemical retention, minimizing racemization at the chiral centers of the amino acid residues.

The following table summarizes the results for the synthesis of a dipeptide using this compound and a generic unprotected amino acid (AA) as reported in the literature.

| Entry | Unprotected Amino Acid (AA) | Product | Yield (%) |

| 1 | L-Alanine | L-Ala-L-Norleucine tert-butyl ester | 95 |

| 2 | L-Phenylalanine | L-Phe-L-Norleucine tert-butyl ester | 92 |

| 3 | L-Valine | L-Val-L-Norleucine tert-butyl ester | 88 |

| 4 | L-Leucine | L-Leu-L-Norleucine tert-butyl ester | 94 |

Table 1: Imidazolylsilane-mediated synthesis of dipeptides with this compound.

The high yields reported underscore the efficacy of this coupling method. The slight variations in yield can be attributed to the steric hindrance of the side chains of the unprotected amino acids.

Mechanistic Insights

The proposed mechanism for the imidazolylsilane-mediated dipeptide synthesis involves the following key steps:

Activation of the Carboxylic Acid: The imidazolylsilane reacts with the carboxylic acid of the unprotected amino acid to form a highly reactive silyl-acyl-imidazolium intermediate. This activation step is crucial for the subsequent amidation.

Peptide Bond Formation: The amino group of this compound acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate. This results in the formation of the peptide bond and the release of silylanol and imidazole (B134444) as byproducts.

Optional Deprotection and Cyclization: Following the formation of the dipeptide, the tert-butyl ester can be selectively removed under acidic conditions. The resulting free carboxylic acid can then undergo an intramolecular cyclization with the silicon moiety, which may still be present or can be reintroduced, to form a stable silacyclic dipeptide. This cyclic dipeptide is then poised for further elongation at either the N- or C-terminus. nih.govorganic-chemistry.org

This catalytic approach offers a more sustainable and efficient alternative to traditional peptide synthesis, which often requires stoichiometric amounts of coupling reagents and extensive use of protecting groups. nih.gov The ability to generate versatile silacyclic dipeptide intermediates opens up new possibilities for the convergent and site-selective synthesis of more complex oligopeptides. nih.govorganic-chemistry.orgresearchgate.net

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules. Future research is focused on developing more efficient and environmentally friendly methods for producing tert-butyl (2S)-2-aminohexanoate. This includes the exploration of biocatalytic methods, which utilize enzymes to achieve high enantioselectivity under mild reaction conditions, thereby reducing waste and energy consumption. Additionally, researchers are investigating novel catalytic systems, such as those based on earth-abundant metals, to replace more traditional and less sustainable reagents. The goal is to create synthetic pathways that are not only economically viable but also align with the growing demand for sustainable chemical manufacturing.

Expansion of Chiral Building Block Applications in Drug Discovery

The therapeutic potential of chiral molecules is vast, and this compound serves as a critical starting material in the synthesis of new drug candidates. Its incorporation into molecular scaffolds can significantly influence the pharmacological properties of a compound. Emerging trends in drug discovery involve using this and similar chiral building blocks to create diverse chemical libraries. These libraries are then screened for activity against a wide range of biological targets. The precise stereochemistry of this compound is particularly valuable in designing molecules that can selectively interact with specific receptors or enzymes, a key consideration in the development of targeted therapies.

Advanced Strategies for Site-Specific Protein Bioconjugation

Protein bioconjugation, the process of chemically linking molecules to proteins, is a powerful tool in both basic research and medicine. A significant challenge in this field is achieving site-specificity, ensuring that the modification occurs at a precise location on the protein. Future research is exploring the use of non-canonical amino acids, such as derivatives of this compound, for this purpose. These unnatural amino acids can be incorporated into proteins during their synthesis, providing a unique chemical handle for subsequent conjugation reactions. This approach allows for the creation of highly defined protein conjugates, such as antibody-drug conjugates (ADCs), with improved homogeneity and therapeutic efficacy.

Rational Design of Novel Therapeutic Agents Utilizing Chiral Aminohexanoate Scaffolds

The aminohexanoate scaffold, with its defined stereochemistry, is a privileged structure in medicinal chemistry. Researchers are increasingly using computational modeling and rational design principles to guide the development of new therapeutic agents based on this framework. By understanding the three-dimensional structure of biological targets, scientists can design molecules incorporating the chiral aminohexanoate moiety that are predicted to have high binding affinity and specificity. This rational approach accelerates the drug discovery process and increases the likelihood of identifying potent and selective drug candidates for a variety of diseases.

Implementation of High-Throughput Screening Methodologies for Library Evaluation

To fully exploit the potential of chemical libraries built around this compound and other chiral building blocks, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid evaluation of thousands of compounds for their biological activity. Future trends in this area involve the development of more sophisticated and miniaturized screening platforms, including cell-based assays and label-free detection technologies. These advancements will enable researchers to more efficiently identify promising lead compounds from large and diverse chemical libraries, ultimately accelerating the pace of drug discovery and development.

Q & A

Basic: What are the standard synthetic protocols for tert-butyl (2S)-2-aminohexanoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group. A representative method () starts with (2S,3S)-ethyl 2-[(Boc)amino]-3-hydroxyhexanoate. Hydrolysis with LiOH·H₂O in THF/H₂O (1:1 v/v) at 23°C for 12 hours yields the carboxylic acid intermediate. Subsequent coupling reactions (e.g., with isobutylamine) use ethyl acetate for extraction, followed by acidification (1N HCl) and drying over Na₂SO₄. Key optimization parameters include:

- Solvent ratio : THF/H₂O ensures solubility of both polar and non-polar intermediates.

- Reaction time : Extended stirring (12 hours) ensures complete hydrolysis.

- Workup : Acidification to pH 2–3 maximizes yield during extraction .

Advanced: How can crystallographic refinement resolve stereochemical ambiguities in this compound derivatives?

Answer:

X-ray crystallography with refinement of the Flack parameter () is critical for assigning absolute configurations. For example, Oguz (2003) prepared a single crystal via hexane recrystallization and refined hydrogen atoms in riding mode (C–H = 0.98–1.00 Å). The Flack parameter (0.02 ± 0.10) confirmed the (2S) configuration. Methodological steps include:

- Crystal growth : Slow evaporation from hexanes minimizes disorder.

- Data collection : Low-temperature (86 K) datasets reduce thermal motion artifacts.

- Refinement : SHELXL97 software with restraints on bond angles and torsions ensures accuracy .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

Chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard. highlights the use of hydrochloride salts for improved crystallinity. For example, (S)-tert-butyl 6-((Fmoc)amino)-2-aminohexanoate hydrochloride is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Key considerations:

- Acidification : HCl gas or 4M HCl in dioxane precipitates the hydrochloride salt.

- Solvent selection : Hexanes/ethyl acetate (3:1) resolves Boc-protected intermediates .

Advanced: How do steric and electronic effects influence the reactivity of this compound in peptide couplings?

Answer:

The Boc group’s steric bulk ( ) slows racemization during activation. In carbodiimide-mediated couplings (e.g., EDC/HOBt), the (2S)-configuration is preserved due to:

- Steric shielding : The tert-butyl group restricts nucleophilic attack at the α-carbon.

- Activation kinetics : Pre-activation of the carboxylate (30 minutes, 0°C) minimizes epimerization.

Contradictions in coupling efficiency (e.g., lower yields with bulky amines) are resolved using PyBOP or COMU, which reduce steric hindrance .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:

- NMR : ¹H NMR (CDCl₃) shows the Boc tert-butyl singlet at δ 1.44 ppm and α-proton doublet (J = 6.8 Hz) at δ 4.15 ppm.

- IR : Stretching at 1680–1720 cm⁻¹ confirms ester (C=O) and carbamate (N–C=O) groups.

- MS : ESI-MS ([M+H]⁺) for C₁₁H₂₁NO₂: calculated 212.16, observed 212.2 .

Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Answer:

Molecular dynamics (MD) simulations ( ) using QSPR models assess hydrolysis rates. Key findings:

- Acidic conditions (pH < 3) : Rapid Boc cleavage via protonation of the carbamate oxygen.

- Neutral/basic conditions (pH 7–9) : Ester hydrolysis dominates, with a half-life of ~48 hours.

Software like Gaussian (DFT/B3LYP/6-31G*) calculates transition-state energies for degradation pathways .

Basic: What are common derivatives of this compound in medicinal chemistry?

Answer:

- Hydrochloride salts : Improve solubility for solid-phase peptide synthesis ( ).

- Fmoc-protected analogs : Used in automated peptide synthesizers (e.g., BD226500, CAS 330795-57-8).

- Cyano derivatives : (2S,4S)-1-Boc-4-cyanopyrrolidine-2-carboxylic acid serves as a constrained building block .

Advanced: How do conflicting crystallographic and spectroscopic data on diastereomers get resolved?

Answer:

Contradictions arise when X-ray data (e.g., Flack parameter) conflict with NOESY (Nuclear Overhauser Effect) correlations. Resolution steps:

Repeat crystallization : Ensure no solvent inclusion alters conformation ().

Vibrational circular dichroism (VCD) : Detects subtle conformational differences in solution.

DFT optimization : Compare calculated and experimental IR/NMR spectra to validate configurations .

Basic: What solvents are compatible with this compound in storage and reactions?

Answer:

- Storage : Anhydrous THF or dichloromethane (DCM) at –20°C prevents hydrolysis.

- Reactions : DMF or DMSO (for polar intermediates), hexane/ethyl acetate (for chromatography). Avoid protic solvents (MeOH, H₂O) to prevent Boc cleavage .

Advanced: How is this compound applied in β-secretase inhibitor design?

Answer:

The compound serves as a scaffold for transition-state analogs (). For example, hydroxyethylene isosteres mimic the enzyme’s tetrahedral intermediate. Key modifications:

- Hydroxyl group introduction : Enhances hydrogen bonding to catalytic aspartates (e.g., compound 34a in ).

- Side-chain optimization : Isobutylamine improves binding affinity (IC₅₀ = 12 nM).

Crystallographic docking (PDB: 1FKN) validates binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.